A Technical Guide to the Synthesis and Characterization of 4-Methyl-4-chromanecarboxylic Acid
A Technical Guide to the Synthesis and Characterization of 4-Methyl-4-chromanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway and detailed characterization methods for 4-Methyl-4-chromanecarboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The synthesis section details a robust protocol involving an intramolecular Michael addition. The characterization section provides a comprehensive overview of the expected spectroscopic data, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS). All quantitative data is summarized in structured tables for clarity and comparative analysis. This document serves as a practical resource for researchers engaged in the synthesis and analysis of novel chroman derivatives.
Synthesis of 4-Methyl-4-chromanecarboxylic Acid
The synthesis of 4-Methyl-4-chromanecarboxylic acid can be achieved through a multi-step process, commencing with readily available starting materials. A plausible and efficient approach involves the intramolecular cyclization of a precursor molecule, which can be synthesized from a substituted phenol. The proposed pathway leverages a base-catalyzed intramolecular Michael addition, a reliable method for forming the chroman ring system.[1][2]
The overall proposed reaction scheme is as follows:
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Alkylation of Phenol: 2-Hydroxybenzyl alcohol is reacted with 3-chloro-2-methylpropanoic acid under basic conditions to form the ether intermediate, 2-(((2-hydroxybenzyl)oxy)methyl)-2-methylpropanoic acid.
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Intramolecular Cyclization: The intermediate undergoes an acid-catalyzed intramolecular cyclization (a variation of an oxa-Pictet-Spengler reaction) to yield the target molecule, 4-Methyl-4-chromanecarboxylic acid.
Caption: Proposed synthesis of 4-Methyl-4-chromanecarboxylic acid.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of related chromanone and chroman structures.[1][3][4]
Synthesis of the Ether Intermediate
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Preparation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere, add 2-hydroxybenzyl alcohol (1.0 equivalent) dropwise at 0 °C.
-
Reaction: Allow the mixture to stir at room temperature for 30 minutes. Subsequently, add a solution of 3-chloro-2-methylpropanoic acid (1.1 equivalents) in anhydrous THF dropwise.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and quench carefully with water. Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure ether intermediate.
Intramolecular Cyclization to 4-Methyl-4-chromanecarboxylic Acid
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Reaction Setup: Dissolve the purified ether intermediate (1.0 equivalent) in a suitable solvent such as toluene.
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Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).
-
Heating: Heat the mixture to reflux (approximately 110 °C) for 4-6 hours. Monitor the cyclization via TLC.
-
Work-up: Upon completion, cool the mixture and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).
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Extraction and Purification: Extract the aqueous layer with ethyl acetate. The combined organic phases are then washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed in vacuo. The final product can be purified by recrystallization or column chromatography.
Characterization
The structural confirmation of the synthesized 4-Methyl-4-chromanecarboxylic acid is performed using a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule. The most prominent peaks are due to the carboxylic acid group.[5][6]
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O-H Stretch: A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[6]
-
C=O Stretch: A strong, sharp absorption peak is expected around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.[5]
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C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.
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C-O Stretch: A peak corresponding to the ether C-O stretch within the chroman ring is expected in the 1200-1250 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
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¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic, aliphatic, methyl, and carboxylic acid protons. The acidic proton of the carboxyl group is expected to appear as a broad singlet far downfield, typically between 10-13 ppm.[6][7] The aromatic protons will resonate in the range of 6.8-7.5 ppm. The methylene protons of the chroman ring will likely appear as complex multiplets, and the methyl group protons will be a singlet at approximately 1.5 ppm.
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¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region of 170-185 ppm.[7][8] Aromatic carbons will appear between 115-160 ppm. The quaternary carbon at position 4 will be in the 40-50 ppm range, and the methyl carbon will be observed in the upfield region, around 20-30 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 4-Methyl-4-chromanecarboxylic acid (C₁₁H₁₂O₃), the expected molecular weight is 192.21 g/mol .
-
Molecular Ion: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) corresponding to its molecular weight. In negative ion mode, an abundant [M-H]⁻ peak is expected.[9]
-
Fragmentation: Characteristic fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (•OH, 17 amu) and the subsequent loss of carbon monoxide (CO, 28 amu).[5]
Data Presentation
The following tables summarize the expected quantitative data for 4-Methyl-4-chromanecarboxylic acid.
Table 1: Physical and Yield Data
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| Yield | Dependent on reaction optimization |
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~11.0 - 12.0 | br s | 1H | -COOH |
| ~6.8 - 7.4 | m | 4H | Aromatic protons |
| ~4.2 - 4.5 | m | 2H | -O-CH₂- |
| ~2.2 - 2.5 | m | 2H | -CH₂-C(CH₃)- |
| ~1.5 | s | 3H | -CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| ~175 - 180 | -COOH |
| ~155 | Ar-C-O |
| ~120 - 130 | Aromatic CH |
| ~117 | Aromatic CH |
| ~65 | -O-CH₂- |
| ~45 | -C(CH₃)(COOH)- |
| ~35 | -CH₂-C(CH₃)- |
| ~25 | -CH₃ |
Table 4: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| 1700-1725 | Strong, Sharp | C=O stretch (Carboxylic Acid) |
| 1200-1250 | Strong | C-O stretch (Ether) |
Mandatory Visualizations
References
- 1. Intermolecular C-O Addition of Carboxylic Acids to Arynes: Synthesis of o-Hydroxyaryl Ketones, Xanthones, 4-Chromanones, and Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05914A [pubs.rsc.org]
- 4. Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. myneni.princeton.edu [myneni.princeton.edu]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. Soft ionization mass spectrometry of chromanols produces radical cation molecular ions - PubMed [pubmed.ncbi.nlm.nih.gov]
